6-(tert-butyl)-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-(tert-butyl)-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a tert-butyl group attached to the naphthalenone core. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and tert-butyl bromide.
Alkylation: The tert-butyl group is introduced via an alkylation reaction. This involves the reaction of 2-naphthol with tert-butyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the dihydronaphthalenone structure. This step may involve the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthoquinone derivative.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalenones depending on the reagents used.
Scientific Research Applications
6-(tert-butyl)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
tert-butylbenzene: Used as a solvent and intermediate in organic synthesis.
tert-butyl alcohol: A common solvent and reagent in organic chemistry.
Uniqueness
6-(tert-butyl)-3,4-dihydronaphthalen-2(1H)-one is unique due to its combination of the naphthalenone core and the sterically hindered tert-butyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications .
Properties
Molecular Formula |
C14H18O |
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Molecular Weight |
202.29 g/mol |
IUPAC Name |
6-tert-butyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4,6,8H,5,7,9H2,1-3H3 |
InChI Key |
ZTDVLMIHXXUVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CC(=O)CC2)C=C1 |
Origin of Product |
United States |
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